molecular formula C5H9NO2S B12875292 (R)-2-Mercaptopyrrolidine-2-carboxylic acid CAS No. 255052-61-0

(R)-2-Mercaptopyrrolidine-2-carboxylic acid

Cat. No.: B12875292
CAS No.: 255052-61-0
M. Wt: 147.20 g/mol
InChI Key: ZONXBXMWKSOXCA-RXMQYKEDSA-N
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Description

®-2-Mercaptopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

    Introduction of the Mercapto Group: The mercapto group is introduced through thiolation reactions, using reagents such as thiourea or hydrogen sulfide (H2S).

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain ®-2-Mercaptopyrrolidine-2-carboxylic acid in high purity.

Industrial Production Methods: In industrial settings, the production of ®-2-Mercaptopyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: ®-2-Mercaptopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the mercapto group to a thiol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiols

    Substitution: Various substituted derivatives

Scientific Research Applications

®-2-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in enzyme catalysis and protein folding due to its ability to form disulfide bonds.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Mercaptopyrrolidine-2-carboxylic acid involves its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through the formation of disulfide bonds.

    Pathways Involved: It plays a role in redox reactions, influencing cellular processes related to oxidative stress and signal transduction.

Comparison with Similar Compounds

    Cysteine: An amino acid with a similar mercapto group, but with a different side chain structure.

    Homocysteine: Another sulfur-containing amino acid with a longer carbon chain.

    Thioproline: A compound with a similar pyrrolidine ring structure but different functional groups.

Uniqueness: ®-2-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific combination of a mercapto group and a pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

255052-61-0

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2R)-2-sulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1

InChI Key

ZONXBXMWKSOXCA-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@](NC1)(C(=O)O)S

Canonical SMILES

C1CC(NC1)(C(=O)O)S

Origin of Product

United States

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